N-(Methylamino-PEG3)-NH-PEG3-acid
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Overview
Description
N-(Methylamino-PEG3)-NH-PEG3-acid: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a methylamino group and a PEG chain, which imparts hydrophilicity and flexibility to the molecule. This compound is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylamino-PEG3)-NH-PEG3-acid typically involves the reaction of a PEG derivative with a methylamine source. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of an azide-functionalized PEG and an alkyne-functionalized methylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions: N-(Methylamino-PEG3)-NH-PEG3-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages.
Click Chemistry Reactions: The azide group can participate in CuAAC reactions with alkyne-functionalized molecules to form stable triazole linkages
Common Reagents and Conditions:
Reagents: Azide-functionalized PEG, alkyne-functionalized methylamine, copper catalysts, solvents like DMSO and DCM
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation
Major Products: The major products formed from these reactions include PEGylated compounds with enhanced solubility and stability, which are useful in various applications such as drug delivery and bioconjugation .
Scientific Research Applications
N-(Methylamino-PEG3)-NH-PEG3-acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Methylamino-PEG3)-NH-PEG3-acid is primarily based on its ability to form stable linkages with other molecules. The PEG chain provides hydrophilicity and flexibility, allowing the compound to interact with various molecular targets. The amino and azide groups enable the formation of covalent bonds with carboxylic acids, NHS esters, and alkyne-functionalized molecules, facilitating the modification and conjugation of biomolecules .
Comparison with Similar Compounds
N3-PEG3-NH2 (Azido-PEG3-Amine): Contains an azide group and an amino group, used in similar click chemistry reactions.
Methylamino-PEG3-azide: Similar structure but with an azide group instead of an acid group, used as a PROTAC linker
Uniqueness: N-(Methylamino-PEG3)-NH-PEG3-acid is unique due to its combination of a methylamino group and a PEG chain, which provides both hydrophilicity and reactivity. This makes it particularly useful in applications requiring the modification and conjugation of biomolecules, as well as in the development of drug delivery systems and new materials.
Properties
Molecular Formula |
C18H38N2O8 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H38N2O8/c1-19-3-7-24-11-15-28-17-13-26-9-5-20-4-8-25-12-16-27-14-10-23-6-2-18(21)22/h19-20H,2-17H2,1H3,(H,21,22) |
InChI Key |
BZUZPGSYGBVXNU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCOCCOCCNCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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